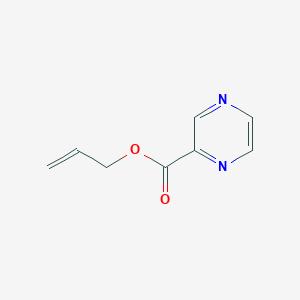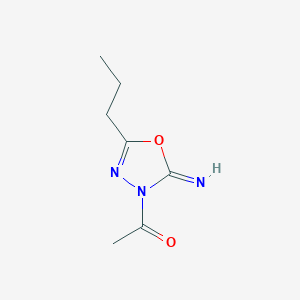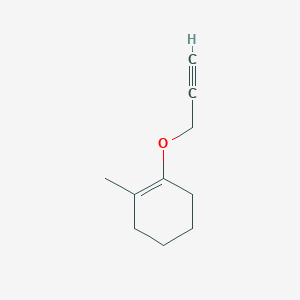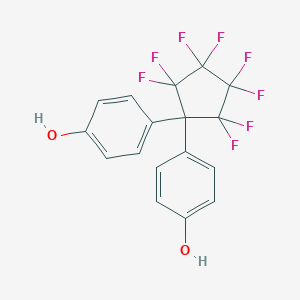
1,1-Bis-(4-hydroxyphenyl)-octafluorocyclopentane
Vue d'ensemble
Description
The compound “1,1-Bis-(4-hydroxyphenyl)-octafluorocyclopentane” is a type of bisphenol, which is a family of chemical compounds with two hydroxyphenyl functionalities. These compounds are important monomers in the production of polymers. For example, Bisphenol A is used to make polycarbonate plastics and epoxy resins .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, bisphenols are typically synthesized through a condensation reaction of phenol with a suitable carbonyl compound. The specifics of the reaction would depend on the exact structure of the compound .Molecular Structure Analysis
The molecular structure of this compound would likely feature a cyclopentane ring (a five-membered carbon ring) with two phenol groups attached. The octafluoro- prefix suggests that the cyclopentane ring is fully substituted with fluorine atoms .Chemical Reactions Analysis
Bisphenols, due to the presence of phenolic hydroxyl groups, can undergo reactions typical of phenols, such as esterification. They can also participate in polymerization reactions to form various types of polymers .Applications De Recherche Scientifique
Bioremediation and Environmental Impact
1,1-Bis-(4-hydroxyphenyl)-octafluorocyclopentane is structurally similar to Bisphenol A (BPA), which is widely used in various industrial and residential applications. BPA's environmental impact has raised concerns due to its classification as an Endocrine Disrupting Chemical (EDC). Research into the biodegradability and fate of such compounds in the natural environment is essential. Studies have utilized laccase from Fusarium incarnatum in reverse micelles systems to enhance the biodegradability of hydrophobic phenolic environmental pollutants like BPA, showing promising results in reducing these pollutants' environmental impact (Chhaya & Gupte, 2013).
Chemical Synthesis and Material Science
1,1-Bis-(4-hydroxyphenyl)-octafluorocyclopentane and its derivatives play a significant role in chemical synthesis and material science. Their unique properties make them suitable for creating various compounds and materials with specialized applications:
Fluorination of Ketones : Research has explored the use of related compounds for the direct regiospecific fluorofunctionalization of ketones, demonstrating the potential of these compounds in synthesizing α-fluoro derivatives of various organic compounds (Stavber, Jereb, & Zupan, 2002).
Formation of Cyclic Peroxides : The compound's structure has been utilized in the formation of 1,2-dioxanes, indicating its role in the synthesis of complex organic structures and potentially in pharmaceutical applications (Nishino et al., 1991).
Synthesis of Dihydroxy Diphenyl Cycloalkane : The compound serves as a monomer for polyester and has been synthesized for applications in material science, showing the compound's versatility in polymer and material synthesis (De-shun, 2006).
Pharmacology and Biochemistry
While the focus is on non-drug-related applications, it's notable that structurally similar compounds have been studied for their interaction with biological receptors, indicating the broader biochemical and pharmacological relevance of these compounds. For example, studies have explored the binding affinity of nonsteroidal, side-chain functionalized estrogens to the uterine estrogen receptor (Landvatter & Katzenellenbogen, 1982).
Orientations Futures
Propriétés
IUPAC Name |
4-[2,2,3,3,4,4,5,5-octafluoro-1-(4-hydroxyphenyl)cyclopentyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F8O2/c18-14(19)13(9-1-5-11(26)6-2-9,10-3-7-12(27)8-4-10)15(20,21)17(24,25)16(14,22)23/h1-8,26-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAGVQHSRMHPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577062 | |
| Record name | 4,4'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-hydroxyphenyl)-octafluorocyclopentane | |
CAS RN |
136525-92-3 | |
| Record name | 4,4'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



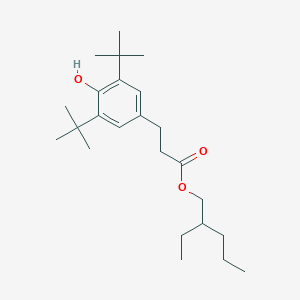
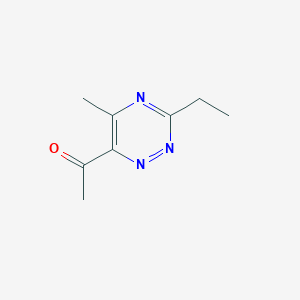
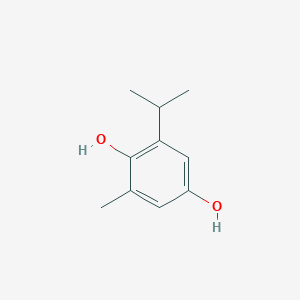
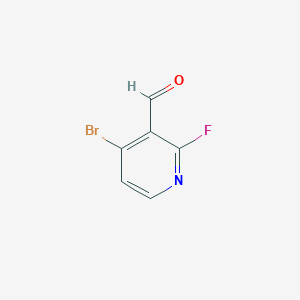
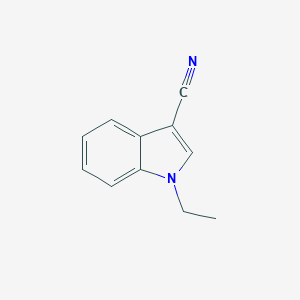
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
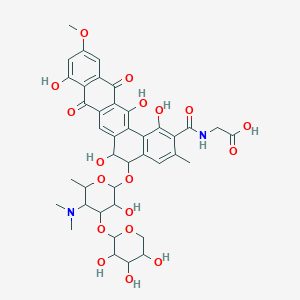
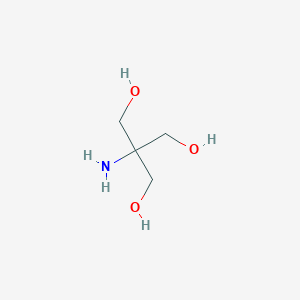
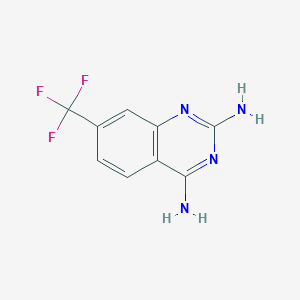
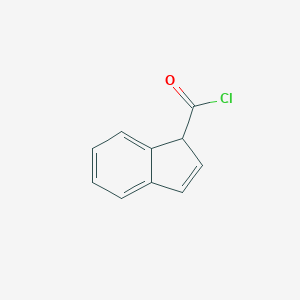
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)
